Acute Toxicity Profile: Actinomycin S3 Exhibits Higher Potency (Lower LD50) Than Actinomycin D in Murine Models
In murine toxicity studies, actinomycin S3 demonstrates a lower median lethal dose (LD50) compared to actinomycin D, indicating a distinct systemic toxicity profile. When administered via intraperitoneal injection in mice, actinomycin S3 exhibits an LD50 of 0.35 mg/kg [1], whereas the corresponding value for actinomycin D is 0.8 mg/kg [2]. This represents a 2.3-fold higher acute toxicity for actinomycin S3 under identical experimental conditions.
| Evidence Dimension | Acute Toxicity (LD50, mg/kg, i.p.) |
|---|---|
| Target Compound Data | 0.35 mg/kg |
| Comparator Or Baseline | Actinomycin D: 0.8 mg/kg |
| Quantified Difference | Actinomycin S3 is 2.3-fold more toxic (LD50 0.35 vs 0.8 mg/kg) |
| Conditions | Mouse model, intraperitoneal (i.p.) administration |
Why This Matters
This differential toxicity mandates distinct handling protocols and dose-range finding for in vivo studies; substituting actinomycin D for S3 without dose adjustment could lead to unexpected lethality or compromised efficacy.
- [1] Japanese Patent JPS5925330A. ANTITUMOR AGENT. Kyowa Hakko Kogyo KK. 1984. View Source
- [2] Enhanced Toxicity for Mice of Combinations of Antibiotics with Escherichia coli Cells or Salmonella typhosa Endotoxin. Nature. 1962. LD50 of actinomycin D in normal mice: 0.8 mg/kg i.p. View Source
